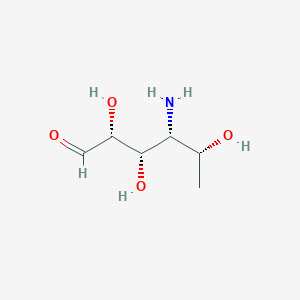

4-Amino-4,6-dideoxyglucose

CAS No.:

Cat. No.: VC1925392

Molecular Formula: C6H13NO4

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO4 |

|---|---|

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | (2R,3S,4R,5R)-4-amino-2,3,5-trihydroxyhexanal |

| Standard InChI | InChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1 |

| Standard InChI Key | UEHGPSGGFKLPTD-JGWLITMVSA-N |

| Isomeric SMILES | C[C@H]([C@H]([C@@H]([C@H](C=O)O)O)N)O |

| Canonical SMILES | CC(C(C(C(C=O)O)O)N)O |

Introduction

Chemical Structure and Properties

4-Amino-4,6-dideoxyglucose is a modified hexose derived from D-glucose with two key structural modifications: replacement of the hydroxyl group at position 4 with an amino group, and removal of the hydroxyl group (deoxy) at position 6. This unusual sugar is most commonly found in nature in its nucleotide-activated form, typically as thymidine diphosphate (dTDP) or uridine diphosphate (UDP) derivatives .

Molecular Characteristics

The 4-amino-4,6-dideoxyglucose structure exhibits distinct chemical properties compared to its parent glucose molecule. When conjugated to nucleotide diphosphates, the compound forms critical biosynthetic intermediates in specialized carbohydrate metabolism.

| Property | Value |

|---|---|

| Common Name | dTDP-4-amino-4,6-dideoxy-D-glucose |

| Synonyms | dTDP-viosamine, dTDP-4-A-DDG, dTDP-4-amino-4,6-dideoxy-alpha-D-glucopyranose |

| CAS Number | 244226-72-0 |

| Molecular Formula | C₁₆H₂₇N₃O₁₄P₂ (as dTDP derivative) |

| Molecular Weight | 547.34 g/mol |

| Exact Mass | 547.09700 |

| IUPAC Name | [(2R,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

The nucleotide-linked form contains a thymidine component connected via a diphosphate bridge to the modified sugar moiety . The structure confirms the alpha-configuration at the anomeric center, which is critical for its biological functions in carbohydrate biosynthetic pathways .

Physical and Chemical Properties

The compound possesses distinctive physicochemical characteristics that influence its biological behavior and synthetic accessibility:

| Property | Value |

|---|---|

| XLogP3-AA | -7.3 |

| Hydrogen Bond Donor Count | 7 |

| Hydrogen Bond Acceptor Count | 15 |

| Rotatable Bond Count | 8 |

| PSA | 281.94000 |

These properties demonstrate the highly hydrophilic nature of this nucleotide sugar, consistent with its role as a water-soluble biosynthetic intermediate . The negative XLogP3 value indicates poor membrane permeability, which aligns with its function in intracellular glycosylation processes rather than as a freely diffusible metabolite.

Biosynthetic Pathways

The biosynthesis of 4-amino-4,6-dideoxyglucose follows a well-characterized enzymatic pathway that involves multiple modification steps from simple sugar precursors.

Enzymatic Synthesis Pathway

The biosynthetic route to 4-amino-4,6-dideoxyglucose typically begins with the activation of glucose to a nucleotide sugar, followed by sequential enzymatic modifications:

-

Activation of glucose-1-phosphate to dTDP-glucose by dTDP-glucose synthase

-

Conversion of dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose by dTDP-glucose 4,6-dehydratase

-

Transamination of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-amino-4,6-dideoxy-D-glucose by an aminotransferase enzyme

This pathway has been extensively characterized in various bacterial species, with similar mechanisms observed across different organisms .

Key Enzymes and Their Functions

Several specialized enzymes are required for the biosynthesis of 4-amino-4,6-dideoxyglucose, each catalyzing a specific modification step:

| Enzyme | EC Number | Function |

|---|---|---|

| dTDP-glucose synthase (TGS) | 2.7.7.24 | Catalyzes the conversion of glucose-1-phosphate and dTTP to dTDP-glucose |

| dTDP-glucose 4,6-dehydratase (DH) | 4.2.1.46 | Converts dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose |

| dTDP-4-keto-6-deoxy-D-glucose aminotransferase (GerB) | - | Catalyzes the conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-amino-4,6-dideoxy-D-glucose |

| dTDP-4-amino-4,6-dideoxy-D-glucose transaminase | 2.6.1.33 | Catalyzes transamination reactions involving dTDP-4-amino-4,6-dideoxy-D-glucose |

The enzyme dTDP-4-keto-6-deoxy-D-glucose aminotransferase (GerB) from Streptomyces sp. GERI-155 has been successfully employed in the enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose, achieving conversion yields of up to 57% after a reaction time of 270 minutes .

Alternative Biosynthetic Routes

While the dTDP-linked pathway is predominant in many bacteria, alternative routes involving UDP-activated sugars exist in fungi and other organisms:

In fungi such as Magnaporthe grisea and Botrytis fuckeliana, the pathway for related modified sugars involves:

-

A UDP-glucose-4,6-dehydratase that converts UDP-glucose to UDP-4-keto-6-deoxyglucose

-

A bifunctional UDP-4-keto-6-deoxyglucose-3,5-epimerase/-4-reductase for further modifications

Interestingly, viruses like the giant Mimivirus have also been found to encode enzymes required for the production of 4-amino-4,6-dideoxy-D-glucose, specifically a 4,6-dehydratase and an aminotransferase . This suggests convergent evolution of these specialized carbohydrate modification pathways across diverse biological domains.

Biochemical Mechanisms

The biochemical mechanisms involved in 4-amino-4,6-dideoxyglucose metabolism involve complex cofactor-dependent reactions and stereochemically controlled transformations.

Dehydratase Mechanism

The 4,6-dehydratase enzymes responsible for the initial modification step belong to the short-chain dehydrogenase/reductase (SDR) superfamily of proteins . These enzymes utilize NAD+ as a cofactor to catalyze both oxidation of the C-4 hydroxyl group and dehydration at C-6:

-

Oxidation of the C-4 hydroxyl group to a ketone

-

Elimination of the C-6 hydroxyl group via an E1cb-like mechanism

-

Reduction of the C-4 ketone back to a hydroxyl group in specific conformations

Aminotransferase Reaction

The aminotransferase enzymes responsible for introducing the amino group at the C-4 position require pyridoxal phosphate (PLP) as a cofactor . The reaction mechanism involves:

-

Formation of a Schiff base between PLP and the enzyme's lysine residue

-

Transaldimination with the amino donor substrate (typically glutamate)

-

Transfer of the amino group to the C-4 keto group of dTDP-4-keto-6-deoxy-D-glucose

The dTDP-4-amino-4,6-dideoxy-D-glucose transaminase (EC 2.6.1.33) catalyzes the reversible reaction between dTDP-4-amino-4,6-dideoxy-D-glucose and 2-oxoglutarate to form dTDP-4-dehydro-6-deoxy-D-glucose and L-glutamate .

Biological Significance

The biological importance of 4-amino-4,6-dideoxyglucose extends across multiple microbial systems, where it serves crucial structural and functional roles.

Role in Bacterial Polysaccharides

4-Amino-4,6-dideoxyglucose and its derivatives are key components of bacterial cell surface polysaccharides, particularly in the O-antigen portion of lipopolysaccharides (LPS) in certain Gram-negative bacteria. For example, this modified sugar is found in the O-specific polysaccharide of Aeromonas hydrophila strain K691, a known fish pathogen .

The presence of this unusual sugar contributes to:

-

Antigenic specificity and serotype definition

-

Resistance to host defense mechanisms

The modified amino group at C-4 provides a positively charged region in otherwise negatively charged polysaccharides, potentially influencing interactions with host cell surfaces and immune system components.

Relevance in Viral Biology

The discovery that the giant DNA Mimivirus encodes enzymes necessary for 4-amino-4,6-dideoxy-D-glucose biosynthesis represents a fascinating evolutionary aspect of viral biochemistry . The Mimivirus 4,6-dehydratase (R141) shows both similarities and differences compared to bacterial homologs:

This suggests that the ability to synthesize specialized sugars may confer evolutionary advantages to these complex viruses, potentially in host-pathogen interactions or structural stability.

Medical and Pathological Significance

The presence of 4-amino-4,6-dideoxyglucose in various pathogenic microorganisms suggests potential implications for infectious disease mechanisms. In Mycobacterium tuberculosis, a related pathway exists for the biosynthesis of dTDP-4-formamido-4,6-dideoxy-D-glucose, which may contribute to virulence or persistence during infection .

The rv3402c gene in M. tuberculosis encodes a PLP-dependent aminotransferase that completes the enzymatic machinery needed for producing N-formylated sugars, which likely play a role in the complex immunological life cycle of tuberculosis .

Synthetic Approaches

Both chemical and enzymatic approaches have been developed for synthesizing 4-amino-4,6-dideoxyglucose and its derivatives, each with distinct advantages and challenges.

Enzymatic Synthesis

Enzymatic synthesis approaches offer high stereo- and regioselectivity for producing 4-amino-4,6-dideoxyglucose:

A multi-enzyme system comprising five enzymes—dTMP kinase (TMK), acetate kinase (ACK), dTDP-glucose synthase (TGS), dTDP-glucose 4,6-dehydratase (DH), and dTDP-4-keto-6-deoxy-D-glucose aminotransferase (GerB)—has been successfully employed to synthesize dTDP-4-amino-4,6-dideoxy-D-glucose from glucose-1-phosphate and TMP .

This enzymatic approach achieved:

-

Conversion yields up to 57% by HPLC analysis

-

Production scale sufficient for structural characterization by NMR

-

Confirmation of product identity by 1H, 13C, and 1H-1H COSY NMR spectrometry

Chemical Synthesis

The chemical synthesis of 4-amino-4,6-dideoxyglucose has been reported as part of more complex structures, such as the pentasaccharide repeating unit of the O-specific polysaccharide from Aeromonas hydrophila strain K691 :

-

The synthesis utilized a common disaccharide building block approach

-

Stereoselective glycosylations were achieved using thioglycosides activated with H2SO4-silica/N-iodosuccinimide

-

The target structure was prepared as a 2-aminoethyl glycoside, essential for further glycoconjugate formation

This synthetic strategy demonstrates the feasibility of constructing complex oligosaccharides containing this unusual sugar for further biological studies.

Analytical Methods and Characterization

Various analytical techniques have been employed to characterize 4-amino-4,6-dideoxyglucose and its derivatives, providing detailed structural and functional information.

Chromatographic Analysis

HPLC methods have been developed for monitoring the enzymatic synthesis and purification of dTDP-4-amino-4,6-dideoxy-D-glucose:

For enzymatic reaction monitoring, anion-exchange chromatography with UV detection at 267 nm (sugar-nucleotide absorption maximum) or 259 nm (NAD+ absorption maximum) has been effectively employed .

Preparative HPLC purification systems have successfully isolated dTDP-4-amino-4,6-dideoxy-D-glucose with sufficient purity for structural characterization .

Spectroscopic Characterization

NMR spectroscopy serves as the primary tool for structural confirmation of 4-amino-4,6-dideoxyglucose derivatives:

-

1H NMR provides information about the anomeric configuration and substitution patterns

-

13C NMR confirms carbon skeleton modifications, particularly at C-4 and C-6

-

2D techniques like 1H-1H COSY establish connectivity patterns

-

Real-time NMR monitoring of enzymatic reactions enables observation of reaction kinetics and intermediate formation

For complex mixtures containing 13C-enriched compounds, 13C HSQC and 13C HMBC experiments provide valuable structural information about the modified sugar residues .

Mass Spectrometry

Mass spectrometry techniques, particularly ESI-MS, have been applied to confirm the molecular identity of 4-amino-4,6-dideoxyglucose derivatives . The exact mass of dTDP-4-amino-4,6-dideoxy-D-glucose (547.09682654 Da) provides a diagnostic marker for this compound in complex biological matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume